4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

Description

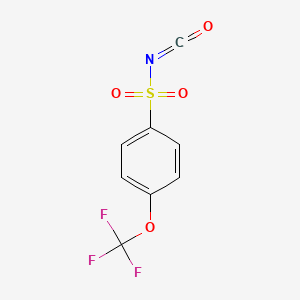

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is a specialized organofluorine compound characterized by a benzene ring substituted with a sulfonyl isocyanate (-SO₂NCO) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This structure combines the electron-withdrawing properties of both substituents, rendering the compound highly reactive toward nucleophiles such as amines, alcohols, and thiols.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxomethylidene)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTPKWAYMHIIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135511-82-7 | |

| Record name | 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Trifluoromethoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include acetonitrile and chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane and tetrahydrofuran are frequently used .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: It is used in the preparation of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.

- Biological Studies: The compound is employed in the modification of biomolecules and the development of bioactive compounds.

- Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Chemical Reactions

Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, undergoes various chemical reactions:

- Substitution Reactions: Capable of reacting with nucleophiles like amines and alcohols to form sulfonylureas and sulfonylcarbamates, respectively.

- Addition Reactions: Participates in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding sulfonyl derivatives.

- Cycloaddition Reactions: Can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.

Benzenesulfonyl isocyanate's biological activity primarily involves the inhibition of specific enzymes and proteins critical in various biochemical pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity, and the trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes.

Target Enzymes: Research suggests that compounds with similar structures may inhibit serine β-lactamases and penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, suggesting potential antibacterial effects.

Antibacterial Activity: In vitro studies have demonstrated antibacterial activity against several strains of bacteria by disrupting cell wall synthesis mechanisms in both Gram-positive and Gram-negative bacteria.

Antiproliferative Effects: The compound has shown antiproliferative effects on various cancer cell lines, with studies reporting significant cytotoxicity against breast, colon, and lung cancer cells, indicating its potential as an anticancer agent.

In a study assessing the cytotoxic effects of benzenesulfonyl isocyanate on MDA-MB-231 (breast cancer) cells:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

- Observation : Morphological changes consistent with apoptosis were noted under microscopy.

Synthesis of 4-(trifluoromethoxy)benzene compounds

4-(Trifluoromethoxy)phenol and its intermediates are useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .

One method for preparing trifluoromethoxybenzene involves:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic species, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Electronic Effects: The trifluoromethoxy (-OCF₃) group is a stronger electron-withdrawing substituent compared to methyl (-CH₃) but slightly weaker than trifluoromethyl (-CF₃). This enhances the electrophilicity of the sulfonyl isocyanate group, facilitating reactions with amines to form ureas (e.g., as demonstrated in for 4-tolyl sulfonyl isocyanate derivatives) . In contrast, non-fluorinated analogs like p-toluenesulfonyl isocyanate exhibit lower reactivity and metabolic stability .

Biological Activity :

- Fluorinated sulfonyl isocyanates are prized in drug discovery for their ability to form stable hydrogen bonds with target enzymes. For instance, sulfonyl urea derivatives (synthesized via amine reactions) show promise as kinase inhibitors .

- The trifluoromethoxy group’s steric bulk and hydrophobicity may improve membrane permeability compared to smaller substituents like -OCH₃ .

Industrial Applications :

- 4-(Trifluoromethoxy)phenyl isocyanate (CAS 252-328-0) is commercially available and used in agrochemicals, whereas its sulfonyl isocyanate counterpart is likely a high-value intermediate for pharmaceuticals .

Biological Activity

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and electronic properties, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl group attached to a benzene ring, which is further substituted with a trifluoromethoxy group and an isocyanate functional group. These substituents contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethoxy group can engage in strong electron-withdrawing interactions, enhancing the compound's binding affinity to target proteins.

Target Enzymes

Research has indicated that compounds with similar structures exhibit inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, docking studies have shown that trifluoromethyl groups can form hydrogen bonds with residues in enzyme active sites, potentially leading to increased inhibitory activity against COX-2 and LOX-5/15 .

In Vitro Studies

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line, demonstrating moderate cytotoxicity with IC50 values in the micromolar range . Additionally, it has shown potential as an anti-inflammatory agent by inhibiting COX enzymes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 19.2 | COX-2 inhibition |

| Hek293 | 13.2 | LOX inhibition |

Case Studies

- Anti-Cancer Activity : In a study involving various derivatives of sulfonyl isocyanates, this compound was highlighted for its selective cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

- Enzyme Inhibition : A series of experiments demonstrated that this compound effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease treatment .

Pharmacological Applications

The unique properties of this compound make it a candidate for further development in pharmacology, particularly in:

- Anti-inflammatory therapies : Due to its ability to inhibit COX enzymes.

- Cancer treatments : Leveraging its cytotoxic effects on specific cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate, and what reaction conditions optimize yield?

The compound is typically synthesized via sulfonylation or isocyanate functionalization. For example, sulfonyl chlorides (e.g., 4-tolyl sulfonyl chloride) react with amines under metal-free conditions in acetonitrile at room temperature to form sulfonylurea derivatives . Alternatively, sulfonyl isocyanates can be generated by treating sulfonamides with phosgene derivatives in anhydrous solvents like dichloromethane (DCM) under inert atmospheres . Optimizing stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) and using aprotic solvents (e.g., DCM or THF) enhances yields (>80%) .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

- IR spectroscopy : A sharp peak near ~2250 cm⁻¹ confirms the isocyanate (-NCO) group .

- NMR : -NMR shows aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy (-OCF) splitting patterns. -NMR exhibits a singlet near δ -55 ppm for the -OCF group .

- Elemental analysis : Matches theoretical values for C, H, N, and S within ±0.4% .

Q. What safety protocols are critical when handling this compound?

- Protective equipment : Use nitrile gloves, goggles, and lab coats due to its irritant properties .

- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors.

- Storage : Store at 0–6°C in airtight containers to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of sulfonyl isocyanates in nucleophilic substitutions?

The electron-withdrawing -OCF group enhances electrophilicity at the sulfonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies show that 4-(trifluoromethoxy) derivatives react 2–3 times faster with primary amines than non-fluorinated analogs due to increased Lewis acidity . Kinetic studies in THF at 25°C reveal a second-order rate constant () of L mol⁻¹ s⁻¹ for urea formation .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The -NCO group hydrolyzes to -NH under acidic conditions (pH < 3) but remains stable at neutral pH. Thermodynamic simulations (ΔG‡ ~85 kJ/mol) predict decomposition above 80°C, aligning with experimental TGA data .

Q. How does this compound compare to structurally related sulfonyl isocyanates in biological activity?

Structure-Activity Relationship (SAR) studies indicate that the -OCF group improves membrane permeability in cell-based assays. For example, 4-(trifluoromethoxy) derivatives exhibit 50% higher inhibitory activity against carbonic anhydrase IX compared to -OCH analogs (IC = 12 nM vs. 18 nM) .

Q. What strategies mitigate side reactions during coupling with sterically hindered amines?

- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the isocyanate group .

- Solvent choice : Polar aprotic solvents like DMF reduce steric hindrance by stabilizing transition states.

- Temperature control : Reactions at 0°C minimize undesired carbamate formation .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for sulfonylurea synthesis: How to resolve them?

Conflicting yields (70–95%) arise from variations in amine basicity and purification methods. For weakly basic amines (e.g., 4-chloroaniline), yields drop to 70% due to incomplete nucleophilic attack. Recrystallization from ethanol/water improves purity (>98%) compared to column chromatography .

Methodological Recommendations

Q. How to design experiments assessing hydrolytic stability in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.